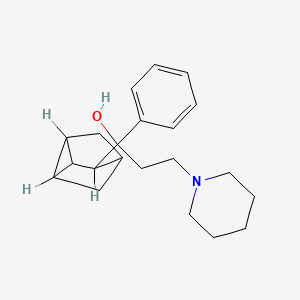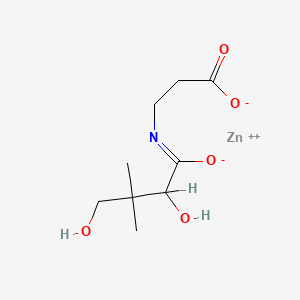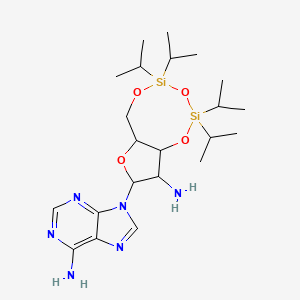
4-Ethyl-3-phenylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-phenylpiperazin-2-one is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with an ethyl group at the 4-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-phenylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethyl oxalate.
Substitution Reactions: The ethyl group is introduced at the 4-position through alkylation reactions using ethyl halides under basic conditions.
Phenyl Group Introduction: The phenyl group is introduced at the 3-position via nucleophilic aromatic substitution reactions, often using phenyl halides and a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3-phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as 4-ethyl-3-phenylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-phenylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-ethyl-3-phenylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-phenylpiperazin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Phenylpiperazin-2-one: Lacks the ethyl group at the 4-position.
4-Ethylpiperazin-2-one: Lacks the phenyl group at the 3-position.
Uniqueness
4-Ethyl-3-phenylpiperazin-2-one is unique due to the specific combination of the ethyl and phenyl groups on the piperazine ring. This unique substitution pattern can result in distinct pharmacological properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
5368-21-8 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
4-ethyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-14-9-8-13-12(15)11(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15) |
InChI-Schlüssel |
JYFJCYPPWYOCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCNC(=O)C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

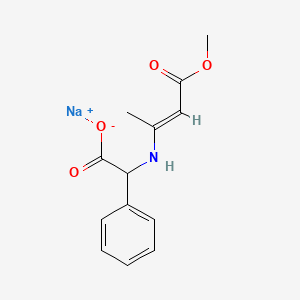
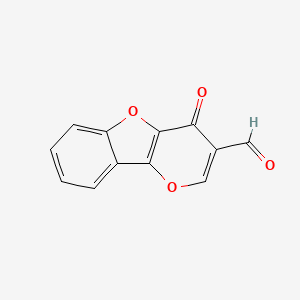
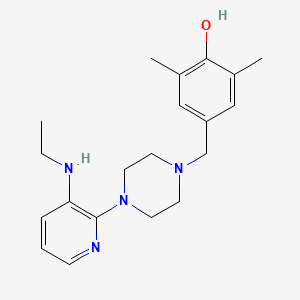

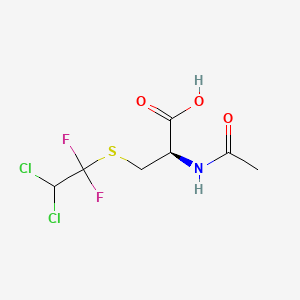

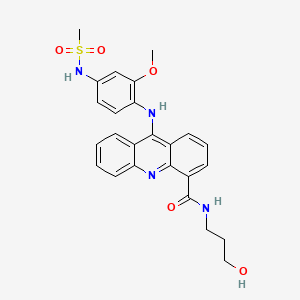
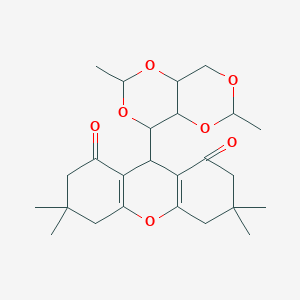
![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
